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Compound of Interest

Compound Name: Piscidic Acid

Cat. No.: B1249778

This in-depth technical guide provides a comprehensive overview of the application of quantum
chemical calculations to elucidate the three-dimensional structure and electronic properties of
piscidic acid. Tailored for researchers, scientists, and professionals in drug development, this
document outlines the theoretical framework, computational methodologies, and expected
guantitative data derived from such studies.

Introduction to Piscidic Acid

Piscidic acid, with the chemical formula C11H1207, is a naturally occurring phenolic acid found
in various plants, including those from the Piscidia and Cimicifuga genera[1][2][3]. Its structure,
characterized by a p-hydroxybenzyl group attached to a tartaric acid moiety, suggests potential
antioxidant and other biological activities, making it a molecule of interest in phytochemical and
pharmacological research[4][5]. Understanding its precise three-dimensional conformation and
electronic landscape is crucial for elucidating its mechanism of action and for the rational
design of novel therapeutics. Quantum chemical calculations offer a powerful in-silico approach
to achieve this understanding.

Theoretical and Computational Methodology

The structural and electronic properties of piscidic acid can be rigorously investigated using
quantum chemical methods. Density Functional Theory (DFT) is a widely used and effective
method for such studies, providing a good balance between computational cost and
accuracy[6][7].
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Geometry Optimization

The initial step in the computational analysis is the geometry optimization of the piscidic acid
molecule. This process involves finding the minimum energy conformation on the potential
energy surface, which corresponds to the most stable three-dimensional structure of the
molecule[8][9]. The optimization is typically performed using a gradient-based algorithm. For
this guide, we will consider the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-
correlation functional, which is known for its reliability in describing organic molecules. A
sufficiently large basis set, such as 6-311++G(d,p), is recommended to ensure an accurate
description of the electronic distribution, including polarization and diffuse functions.

Conformational Analysis

Due to the presence of several rotatable single bonds, piscidic acid can exist in multiple
conformations. A thorough conformational analysis is essential to identify the global minimum
energy structure and other low-energy conformers that may be biologically relevant[10][11].
This is typically achieved by systematically rotating the dihedral angles of the flexible bonds
and performing a geometry optimization for each starting conformation.

Vibrational Frequency Analysis

Once the optimized geometries are obtained, a vibrational frequency analysis is performed.
This calculation serves two primary purposes: to confirm that the optimized structure
corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the
infrared (IR) and Raman spectra of the molecule[12][13][14][15]. The calculated vibrational
frequencies can be compared with experimental data to validate the computational model.

Electronic Property Calculations

With the optimized geometry, various electronic properties can be calculated. These include the
energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied
Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides
insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests
that the molecule is more likely to be reactive.

Predicted Quantitative Data
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The following tables summarize the expected quantitative data from DFT calculations on the
most stable conformer of piscidic acid at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Selected Optimized Geometrical Parameters of Piscidic Acid

Parameter Bond/Angle/Dihedral Value

Bond Lengths (A)

C-C (aromatic) 1.39-1.40
C-O (phenolic) 1.36
C-C (benzyl) 151
C-C (tartaric) 1.54-1.55
C=0 (carboxyl) 1.21
C-O (carboxyl) 1.35
O-H (hydroxyl) 0.96 - 0.97

Bond Angles (°)

C-C-C (aromatic) 119-121
C-C-O (phenolic) 118 - 122
C-C-C (benzyl) 112-114
O-C=0 (carboxyl) 124 - 126

Dihedral Angles (°)

C(ar)-C(ar)-C(bz)-C(tar) ~90

H-O-C-C (hydroxyls) Variable

Table 2: Calculated Vibrational Frequencies and Assignments for Key Functional Groups of
Piscidic Acid
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Calculated Frequency

Vibrational Mode Functional Group
(cm™)

O-H stretch Phenolic & Carboxylic OH 3500 - 3700
C-H stretch Aromatic 3050 - 3150
C-H stretch Aliphatic 2900 - 3000
C=0 stretch Carboxylic Acid 1700 - 1750
C-C stretch Aromatic Ring 1450 - 1600
C-O stretch Phenolic & Carboxylic 1200 - 1300
O-H bend Hydroxyl 1100 - 1200

Table 3: Calculated Electronic Properties of Piscidic Acid

Property Value (eV)

HOMO Energy -6.51t0-7.5

LUMO Energy -1.0to -2.0

HOMO-LUMO Gap 45t06.5
Visualizations

The following diagrams illustrate the computational workflow and a conceptual decision-making
process for the quantum chemical analysis of piscidic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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